伏马菌素B1

描述

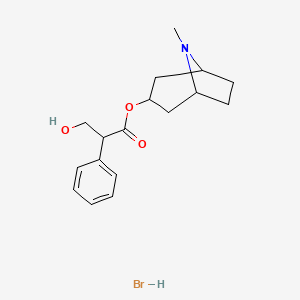

Fumonisin B1 is the most prevalent member of a family of toxins, known as fumonisins, produced by multiple species of Fusarium molds, such as Fusarium verticillioides . These molds occur mainly in maize (corn), wheat, and other cereals . Fumonisin B1 is hepatotoxic and nephrotoxic in all animal species tested . The earliest histological change to appear in either the liver or kidney of fumonisin-treated animals is increased apoptosis followed by regenerative cell proliferation .

Molecular Structure Analysis

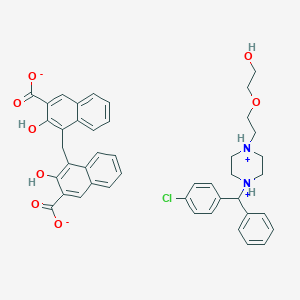

Fumonisin B1 is a structural analog of sphingosine and a potent inhibitor of ceramide synthases . It disrupts sphingolipid metabolism and causes disease in plants and animals .科学研究应用

毒理学研究

伏马菌素B1 (FB1) 对动物和人类的毒性影响已得到广泛研究。 已知会导致马的脑白质软化症和猪的肺水肿。 在人类中,高剂量暴露于伏马菌素与食管癌和神经管缺陷发病率增加有关 。 关于 FB1 与人血清白蛋白的相互作用及其对斑马鱼胚胎的毒性影响的研究为其物理化学和毒代动力学特性提供了见解 .

肾毒性研究

FB1 在肾脏损伤中的作用是另一个重要的研究领域。 一项评估 FB1 对幼龄鹌鹑肾毒性的研究表明,氧化应激诱导、线粒体功能障碍和内质网应激是 FB1 诱导肾脏损伤的分子机制的一部分 .

鞘脂代谢

作为鞘氨醇的结构类似物,FB1 是一种有效的酰胺基鞘磷脂合酶抑制剂,可破坏鞘脂代谢。 这种特性使 FB1 成为探测酵母和动物鞘脂代谢的宝贵工具,有助于了解鞘脂在植物和动物中的多种功能 .

食品安全与污染

FB1 是食品中常见的污染物,尤其是在玉米及其副产品中。 研究 FB1 及其衍生物在食品中的发生对于评估暴露风险和制定安全法规至关重要 .

解毒机制

了解 FB1 的毒性机制促使了对生物解毒过程的研究。 这些研究旨在寻找减轻动物 FB1 毒性影响的方法,这对兽医学和食品安全都至关重要 .

真菌致病性

FB1 由镰刀菌属真菌产生,镰刀菌属真菌是农业中重要的真菌病原体。 研究 FB1 有助于了解这些真菌的致病性并制定应对其对作物影响的策略 .

环境毒理学

FB1 的环境存在,由于其稳定性和持久性,对生态系统构成风险。 该领域的研究重点关注 FB1 的环境归宿及其对非目标生物的影响 .

作用的分子机制

FB1 与细胞成分(如核异生素受体和细胞色素 P450 系统)的相互作用是正在进行的研究课题。 这些研究阐明了 FB1 影响的分子途径,有助于更好地了解其毒理学概况 .

作用机制

- FB1 primarily targets ceramide synthase, an enzyme involved in sphingolipid metabolism. It inhibits ceramide synthase in various species, including laboratory and farm animals. This disruption of sphingolipid metabolism underlies the mechanism of toxicity and pathogenesis of fumonisin-related diseases .

- The disruption of sphingolipid metabolism can trigger downstream effects, including oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis .

- FB1-induced ceramide synthase inhibition modifies the rheostat of sphingolipids. This alteration impacts various cellular processes and contributes to the observed toxic effects .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

安全和危害

Fumonisin B1 is suspected of causing cancer . It is advised to avoid contact with skin, eyes, or clothing, and to use personal protective equipment as required . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid eating, drinking, or smoking when using this product .

未来方向

Research on Fumonisin B1 has focused on its contamination, its toxic effects of acute toxicity, immunotoxicity, organ toxicity, and reproductive toxicity on animals and humans . The potential toxic mechanisms of Fumonisin B1 are being investigated . Future initiatives to better understand the relationship between fumonisins and human health should emphasize validation of biomarkers, such as urinary fumonisin B1 concentration, as well as comparative studies to determine which animal models are most relevant to humans .

属性

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBUBMSSQKOIBE-DSLOAKGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020644 | |

| Record name | Fumonisin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [HSDB] Light brownish-yellow solid; [MSDSonline] | |

| Record name | Fumonisin B1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in methanol | |

| Record name | FUMONISIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fumonisins are inhibitors of the biosynthesis of sphingosine and more complex sphingolipids. In eucaryotic cells, fumonisin inhibition of sphingolipid biosynthesis is a result of inhibition of the enzyme ceramide synthase. Large increase in free sphinganine concentration in plant and animal cells are observed within a few hours after exposure to fumonisins and/or Alternaria toxins (AAL-toxins). Some of the sphinganine is metabolized to other bioactive intermediates, and some is released from cells. In animals, free sphinganine accumulates in tissues and quickly appears in blood and urine. Free sphingoid bases are toxic to most cells, and complex sphingolipids are essential for normal cell growth. Fumonisin B1 stimulates sphinganine-dependent DNA synthesis in Swiss 3T3 cells, but is mitoinhibitory in other cell types. In cultured cells the accumulation of bioactive long-chain sphingoid bases and depletion of complex sphingolipids are clearly contributing factors in growth inhibition, increased cell death, and (in Swiss 3T3 cells) mitogenicity of fumonisins. While disruption of sphingolipid metabolism directly affects cells, it may indirectly affect some tissues. For example, fumonisin B1 impairs the barrier function of endothelial cells in vitro. Adverse effects on endothelial cells could indirectly contribute to the neurotoxicity and pulmonary edema caused by fumonisins. It is hypothesized that fumonisin-induced changes in the sphingolipid composition of target tissues could directly or indirectly contribute to all Fusarium moniliforme-associated diseases., Fumonisins are inhibitors of sphinganine (sphingosine) N-acyltransferase (ceramide synthase) in vitro, and exhibit competitive-type inhibition with respect to both substrates of this enzyme (sphinganine and fatty acyl-CoA). Removal of the tricarballylic acids from fumonisin B1 reduces the potency by at least 10 fold; and fumonisin A1 (which is acetylated on the amino group) is essentially inactive. Studies with diverse types of cells (hepatocytes, neurons, kidney cells, fibroblasts, macrophages, and plant cells) have established that fumonisin B1 not only blocks the biosynthesis of complex sphingolipids; but also, causes sphinganine to accumulate. Some of the sphinganine is metabolized to the 1-phosphate and degraded to hexadecanal and ethanolamine phosphate, which is incorporated into phosphatidylethanolamine. Sphinganine is also released from cells and, because it appears in blood and urine, can be used as a biomarker for exposure. The accumulation of these bioactive compounds, as well as the depletion of complex sphingolipids, may account for the toxicity, and perhaps the carcinogenicity, of fumonisins., Fumonisin B1 produced by the fungus Fusarium moniliforme is a member of a new class of sphinganine analogue mycotoxins that occur widely in the food chain. Epidemiological studies associate FB1 with human sophageal cancer in China and South Africa. FB1 also causes acute pulmonary edema in pigs and equine leucoencephalomalacia. This disease is thought to be a consequence of inhibition by FB1 of cellular ceramide synthesis in cells. To investigate further on this pathogenesis, the effect of FB1 was studied on cell viability (3 to 54 uM of FB1), protein (2.5 to 20 uM of FB1) and DNA syntheses (2.5 to 50 uM of FB1), and cellular cycle (3 to 18 uM of FB1) of rat C6 glioma cells after 24 hr incubation. The results of the viability test show that FB1 induces 10 2% and 47 4% cell death with, respectively, 3 and 54 uM, in C6 cells. This cytotoxicity induced by FB1 was efficiently prevented when the cells were preincubated 24 hr with vitamin E (25 uM). FB1 displays epigenetic properties since it induced hypermethylation of the DNA (9-18 uM). Inhibition of protein synthesis was observed with FB1 with an IC50 of 6 M showing that C6 glioma cells are very sensitive to FB1; however, the synthesis of DNA was only slightly inhibited, up to 20 uM of FB1. The flow cytometry showed that the number of cells in phase S decreased significantly as compared to the control p = 0.01 from 18.7 2.5% to 8.1 1.1% for 9 uM FB1. The number of cells in phase G2/uM increased significantly as compared to the control (p 0.05) from 45.7 0.4% to 54.8 1.1% for 9 uM FB1, whereas no change occurs in the number of cells in the phase G0/G1. These results show that cytotoxic concentrations of FB1 induce cellular cycle arrest in phase G2/uM in rat C6 glioma cells possibly in relation with genotoxic events., The molecular mechanism of action of fumonisins is not known; however, these compounds bear a remarkable structural similarity to sphingosine, the long-chain (sphingoid) base backbone of sphingomyelin, cerebrosides, sulfatides, gangliosides and other sphingolipids. Sphingolipids are thought to be involved in the regulation of cell growth, differentiation and neoplastic transformation through participation in cell-cell communication and cell-substratum interactions and possibly through interactions with cell receptors and signalling systems. Incubation of rat hepatocytes with fumonisins B1 and B2 inhibited incorporation of (14)C serine into the sphingosine moiety of cellular sphingolipids, at an IC50 of 0.1 uM. In contrast, fumonisin B1 increased the amount of the biosynthetic intermediate, sphinganine, which suggests that fumonisins inhibit the conversion of (14)C-sphinganine to N-acyl-(14)C-sphinganines, a step that is thought to precede introduction of the 4,5-trans double bond of sphingosine. In agreement with this mechanism, fumonisin B1 inhibited the activity of sphingosine N-acyltransferase (ceramide synthase) in rat liver microsomes, with 50% inhibition at approximately 0.1 uM, and reduced the conversion of (3)H-sphingosine to (3)H-ceramide by intact hepatocytes. Fumonisin B1 (1 uM) almost completely inhibited (14)C sphingosine formation by hepatocytes. | |

| Record name | FUMONISIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder | |

CAS RN |

116355-83-0 | |

| Record name | Fumonisin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116355-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumonisin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116355830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumonisin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumonisin B1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUMONISIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZZM97XZ32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUMONISIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)

![(2R)-N-(6-amino-2,2,4-trimethylhexyl)-3-naphthalen-1-yl-2-[(2-phenylethyl-(2-pyridin-2-ylethyl)carbamoyl)amino]propanamide](/img/structure/B1674109.png)

![(2E)-N-[(5-bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide](/img/structure/B1674110.png)

![(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine](/img/structure/B1674111.png)

![(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B1674114.png)

![[18F]-Spa-RQ](/img/structure/B1674115.png)

![5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B1674116.png)